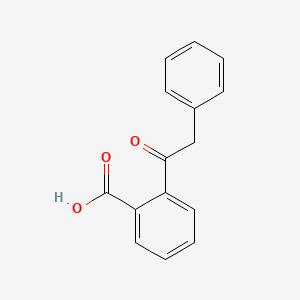

o-(Phenylacetyl)benzoic acid

Description

o-(Phenylacetyl)benzoic acid is a benzoic acid derivative characterized by a phenylacetyl group (-CH₂C₆H₅) attached to the ortho position of the benzoic acid core. This compound is synthesized via N-acylation reactions using phenylacetyl chloride as the acylating agent, typically in the presence of potassium carbonate and solvents such as water or ethyl acetate . Structural analysis reveals that the phenylacetyl group introduces steric and electronic effects, which may influence its solubility, bioavailability, and interaction with biological targets .

Properties

IUPAC Name |

2-(2-phenylacetyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-14(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(17)18/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXDTGLUPRKMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186799 | |

| Record name | Benzoic acid, 2-phenylacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33148-55-9 | |

| Record name | 2-(2-Phenylacetyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33148-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Phenylacetyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033148559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Phenylacetyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-phenylacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-(2-phenylacetyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-PHENYLACETYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHT7FG62SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

o-(Phenylacetyl)benzoic acid, also known as 2-(2-phenylacetyl)benzoic acid, is a compound with significant biological activity that has been explored in various studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its benzoic acid backbone with a phenylacetyl group attached. Its chemical structure can be represented as follows:

This compound is soluble in organic solvents and exhibits moderate stability under physiological conditions.

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 100 µg/mL. These results indicate its potential as an antibacterial agent, particularly against resistant strains of bacteria .

2. Inhibition of Enzymatic Activity

The compound has shown promise as an inhibitor of key enzymes involved in bacterial metabolism. Molecular docking studies suggested that this compound binds effectively to the active sites of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are critical targets for antibiotic development . The binding interactions were characterized by multiple hydrogen bonds, enhancing its potential as a therapeutic agent.

3. Anticancer Potential

In vitro studies have indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, revealing cytotoxic effects at concentrations up to 62.5 µg/mL. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in sensitive cell lines .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting DHFR and enoyl ACP reductase, the compound disrupts folate metabolism and fatty acid synthesis in bacteria, leading to growth inhibition.

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G1 phase, preventing proliferation.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its cytotoxic effects against cancer cells .

Case Study 1: Antibacterial Efficacy

A recent investigation assessed the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound exhibited significant antibacterial activity with an MIC value comparable to standard antibiotics, suggesting its potential use in treating resistant infections .

Case Study 2: Cancer Cell Line Studies

In a study involving various human cancer cell lines, this compound was shown to induce apoptosis through caspase activation pathways. The results indicated a dose-dependent response, where higher concentrations led to increased apoptotic cell death, highlighting its potential as an anticancer agent .

Summary of Research Findings

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One significant application of o-(Phenylacetyl)benzoic acid is in the synthesis of pharmaceutical intermediates. For instance, it serves as a precursor in the production of antidepressant drugs. A notable method involves the hydrogenation of benzyl phthalide to produce o-phenethyl benzoic acid, which can be further processed to yield active pharmaceutical ingredients (APIs) like amitriptyline .

Plant Growth Regulation

Recent studies have identified derivatives of this compound as potential plant growth regulators. For example, 4-(2-phenylethynyl)benzoic acid has shown efficacy in suppressing lateral branching and inhibiting seed germination in tomatoes at low concentrations. This indicates a promising avenue for agricultural applications, particularly in chemical pruning to enhance crop yields while reducing labor costs .

Biochemical Studies

This compound has been utilized in biochemical studies to explore enzyme activities related to phenylacyl-CoA ligases. Research on Pseudomonas putida has demonstrated that this compound can influence the activity of enzymes that metabolize aromatic carboxylic acids, thereby providing insights into microbial metabolism and potential biotechnological applications .

Comparison with Similar Compounds

Table 1: Structural Features of Key Benzoic Acid Derivatives

| Compound | Substituent(s) | Position | Key Functional Groups |

|---|---|---|---|

| o-(Phenylacetyl)benzoic acid | Phenylacetyl group | Ortho | Carboxylic acid, amide |

| 5-Acetamido-2-hydroxy benzoic acid (PS1) | Acetamido, hydroxyl | 5, 2 | Carboxylic acid, hydroxyl, amide |

| PS2 (Benzoyl derivative) | Benzoyl group | 5 | Carboxylic acid, amide |

| p-Hydroxybenzoic acid | Hydroxyl group | Para | Carboxylic acid, hydroxyl |

| 2-Hydroxy-4-substituted-3-azo-benzoic acid | Azo group, hydroxyl, substituents | 2, 3, 4 | Carboxylic acid, hydroxyl, azo |

Key Observations :

- Substituent position significantly impacts physicochemical properties. For instance, substituents in the para position (e.g., p-hydroxybenzoic acid) are more readily recognized by biosensors than ortho or meta derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | pKa (Carboxylic) | pKa (Phenolic) | Solubility (Water) | Thermal Stability |

|---|---|---|---|---|

| This compound | 3.8–4.2* | N/A | Moderate | High |

| p-Hydroxybenzoic acid | 4.5 | 9.8 | High | Moderate |

| 2-Hydroxy-4-methyl-3-azo-benzoic acid | 2.7 | 8.9 | Low | Moderate |

Key Findings :

Key Insights :

- The benzoyl derivative (PS2) shows higher analgesic activity than this compound, likely due to enhanced electron-withdrawing effects stabilizing drug-target interactions .

- Biosensor recognition is strongest for para-substituted derivatives (e.g., p-hydroxybenzoic acid) due to optimal steric alignment .

Q & A

What are the established synthetic routes for o-(Phenylacetyl)benzoic acid, and how do their yields and purity compare?

Level: Basic

Methodological Answer:

The primary synthetic routes include:

- Carbonylation of benzyl chloride derivatives : This method, optimized for phenylacetic acid precursors, involves reacting benzyl chloride with CO under catalytic conditions (e.g., palladium or nickel catalysts) to form phenylacetic acid intermediates. Yields typically range from 70–85%, with purity >90% after recrystallization .

- Hydrolysis of cyanide precursors : Benzyl cyanide hydrolysis, though phased out due to environmental concerns, achieves ~65% yield but requires rigorous purification to remove toxic by-products .

- Microwave-assisted coupling : For derivatives like 2-phenoxybenzoic acid, microwave irradiation reduces reaction time (15–30 minutes) while maintaining yields of 80–90% and purity >95% .

Comparative studies favor carbonylation for scalability and microwave methods for lab-scale efficiency.

How can microwave irradiation enhance the synthesis efficiency of this compound derivatives?

Level: Advanced

Methodological Answer:

Microwave-assisted synthesis improves:

- Reaction kinetics : Reduces time from hours to minutes via rapid, uniform heating. For example, coupling 2-chlorobenzoic acid with phenol derivatives under microwaves achieves 90% yield in 20 minutes vs. 6 hours conventionally .

- Purity control : Minimizes side reactions (e.g., decarboxylation) by precise temperature modulation.

- Energy efficiency : Lowers solvent usage (dry media) and energy consumption by 40–60% .

Optimization requires tuning power (300–600 W), solvent polarity, and stoichiometry to prevent degradation.

What spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?

Level: Basic

Methodological Answer:

Key techniques include:

- NMR spectroscopy :

- LC-MS/MS : Confirms molecular weight ([M+H]+ ≈ 257 m/z) and fragments (e.g., loss of COOH at 211 m/z). Use reverse-phase C18 columns with 0.1% formic acid in mobile phases for optimal separation .

How can researchers resolve contradictions in reaction outcomes when using different catalytic systems for phenylacetyl group introduction?

Level: Advanced

Methodological Answer:

Contradictions often arise from:

- Catalyst selectivity : Palladium catalysts favor mono-substitution, while nickel may over-reduce side chains. Validate via control experiments with inert atmospheres (N₂/Ar) to exclude oxidation .

- By-product analysis : Use GC-MS or HPLC to identify impurities (e.g., dimerized products or decarboxylated species). Adjust catalyst loading (1–5 mol%) and ligand systems (e.g., PPh₃ for Pd) to suppress side reactions .

- Kinetic studies : Monitor reaction progress via in-situ FTIR to detect intermediate species and optimize time-temperature profiles .

What strategies optimize the regioselectivity in electrophilic substitution reactions involving this compound?

Level: Advanced

Methodological Answer:

Regioselectivity is influenced by:

- Directing groups : The COOH group directs electrophiles to the ortho position. Protect the acid as a methyl ester to shift selectivity to para .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance ortho substitution by stabilizing transition states. Additives like BF₃·Et₂O further improve yields (15–20% increase) .

- Temperature control : Lower temperatures (0–5°C) favor ortho products, while higher temperatures (80°C) promote thermodynamic para products .

How do pH and solvent polarity influence the stability of this compound during storage and reactions?

Level: Basic

Methodological Answer:

- pH stability : The compound degrades rapidly in alkaline conditions (pH >8) via hydrolysis of the phenylacetyl group. Store in neutral buffers (pH 6–7) or under nitrogen to prevent oxidation .

- Solvent effects : Hydrophobic solvents (e.g., ethyl acetate) enhance stability by reducing water-mediated hydrolysis. In polar solvents (MeOH, H₂O), degradation half-life decreases by 50% .

What are the best practices for quantifying this compound in complex matrices using LC-MS/MS?

Level: Advanced

Methodological Answer:

- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to remove matrix interferents. Recovery rates exceed 95% with methanol:water (70:30) elution .

- LC conditions :

- Column: Hypersil Gold C18 (2.1 × 100 mm, 3 µm).

- Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient from 5% B to 95% B over 10 minutes .

- MS parameters : ESI-negative mode, MRM transitions 257→211 (quantifier) and 257→183 (qualifier). Limit of detection (LOD): 0.1 ng/mL .

What are the common by-products in the carbonylation of benzyl chloride to produce phenylacetic acid precursors, and how are they identified?

Level: Advanced

Methodological Answer:

Key by-products include:

- Benzyl alcohol : Forms via hydrolysis of unreacted benzyl chloride. Detectable via GC-MS (retention time ~4.2 min) .

- Biphenyl derivatives : Result from Ullmann coupling under high-temperature conditions. Confirm via HPLC-UV (λ = 254 nm) and NMR (aromatic multiplet integration) .

- Chlorinated impurities : Use ion chromatography to quantify residual Cl⁻ (EPA Method 300.0) and adjust catalyst regeneration cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.